molecular formula C15H21NO B11993959 2-methyl-N-(3-methylcyclohexyl)benzamide CAS No. 854633-05-9

2-methyl-N-(3-methylcyclohexyl)benzamide

Cat. No.: B11993959
CAS No.: 854633-05-9
M. Wt: 231.33 g/mol
InChI Key: VRNVLOAFVPQDRX-UHFFFAOYSA-N
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Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

The compound 2-methyl-N-(3-methylcyclohexyl)benzamide is a member of the extensive benzamide class of organic compounds. Benzamides are characterized by a benzene (B151609) ring attached to a carboxamide group. This structural framework is a cornerstone in the field of medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The stability of the amide bond under physiological conditions makes it a desirable feature in drug design.

Benzamides are typically synthesized through the acylation of an amine with a benzoyl derivative. Common methods include the reaction of an amine with a benzoyl chloride or a benzoic acid activated with a coupling agent. This synthetic versatility allows for the introduction of various substituents on both the aromatic ring and the nitrogen atom, enabling the fine-tuning of the molecule's steric and electronic properties. This modularity is a key reason for the prevalence of the benzamide scaffold in drug discovery and development.

Many clinically important drugs belong to the benzamide class. For instance, substituted benzamides are utilized as antipsychotics, antiemetics, and gastroprokinetic agents. The specific biological effect of a benzamide derivative is dictated by the nature and placement of its substituents, which influence its binding affinity and selectivity for various biological targets.

Significance in Contemporary Chemical Biology and Medicinal Chemistry Investigations

While specific research dedicated to This compound is not widely available in the public domain, its structural motifs suggest potential areas of interest for chemical biology and medicinal chemistry. The N-substituted benzamide framework is a well-established pharmacophore found in a variety of biologically active compounds. For example, derivatives of N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. nih.govresearchgate.netnih.gov

The lipophilic N-cyclohexyl substituent is a common feature in the design of bioactive molecules. The methylation on both the benzoyl ring (at position 2) and the cyclohexyl ring (at position 3) in This compound would be expected to significantly influence its conformational preferences and, consequently, its interaction with biological macromolecules. The stereochemistry of the 3-methylcyclohexyl group, in particular, could introduce specific chiral recognition elements that may be crucial for selective binding to a target protein.

In the broader context of medicinal chemistry, the exploration of compounds like This compound contributes to the understanding of structure-activity relationships (SAR). By systematically modifying the substituents on the benzamide scaffold and observing the effects on biological activity, researchers can develop models to predict the properties of novel compounds. Although detailed research findings on this specific molecule are scarce, its chemical structure represents a logical combination of moieties that are of significant interest in the ongoing search for new therapeutic agents.

Chemical and Physical Properties of Benzamide Derivatives

PropertyN-cyclohexylbenzamide2-(methylamino)-N-(2-methylcyclohexyl)benzamide (estimated)
Molecular FormulaC13H17NOC15H22N2O
Molecular Weight203.28 g/mol ~246.35 g/mol
Appearance-White to off-white crystalline solid
Melting Point-100-120 °C
Solubility-Soluble in organic solvents (e.g., ethanol, DMSO), poorly soluble in water

Data for N-cyclohexylbenzamide from PubChem. nih.gov Data for 2-(methylamino)-N-(2-methylcyclohexyl)benzamide is estimated based on a commercial source. evitachem.com

Biological Activities of Related Benzamide Derivatives

Compound ClassBiological ActivityReference
N-substituted benzamidesHistone deacetylase (HDAC) inhibitors (anti-cancer) nih.govresearchgate.netnih.gov
N-benzyl benzamide derivativesButyrylcholinesterase (BChE) inhibitors (potential for Alzheimer's disease) acs.org
Substituted benzamidesAntagonists of chemotherapy-induced nausea and emesis acs.org
N-(2-(dimethylamino)cyclohexyl)benzamide derivativesOpioid receptor modulators wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

854633-05-9

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-methyl-N-(3-methylcyclohexyl)benzamide

InChI

InChI=1S/C15H21NO/c1-11-6-5-8-13(10-11)16-15(17)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3,(H,16,17)

InChI Key

VRNVLOAFVPQDRX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methyl N 3 Methylcyclohexyl Benzamide

Established Reaction Pathways for Amide Bond Formation

The formation of the amide bond in 2-methyl-N-(3-methylcyclohexyl)benzamide can be achieved through several established synthetic routes. The primary methods involve the reaction of a carboxylic acid derivative with an amine.

Acid Chloride and Amine Condensation Strategies

A common and effective method for the synthesis of amides is the condensation reaction between an acid chloride and an amine. researchgate.netthegoodscentscompany.com In the case of this compound, this would involve the reaction of 2-methylbenzoyl chloride with 3-methylcyclohexylamine (B3022809).

The reaction mechanism proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of the 3-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide bond. thegoodscentscompany.com Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. researchgate.net The choice of solvent is often an aprotic solvent like dichloromethane (B109758) or diethyl ether. researchgate.net

Table 1: Reactants for Acid Chloride and Amine Condensation

ReactantStructureRole
2-methylbenzoyl chloride2-methylbenzoyl chloride structureElectrophile
3-methylcyclohexylamine3-methylcyclohexylamine structureNucleophile
TriethylamineTriethylamine structureBase

Coupling Reagent-Mediated Amidation Approaches

An alternative to the use of acid chlorides is the direct coupling of a carboxylic acid with an amine, facilitated by a coupling reagent. fishersci.ituniurb.it This method avoids the need to prepare the often-reactive acid chloride. For the synthesis of this compound, 2-methylbenzoic acid would be reacted with 3-methylcyclohexylamine in the presence of a coupling agent.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comsigmaaldrich.com These reagents activate the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea in the case of carbodiimides, which is then readily attacked by the amine. fishersci.it Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used in conjunction with coupling reagents to minimize side reactions and improve yields. peptide.com

Spectroscopic Characterization Techniques for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic methods. These techniques provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the cyclohexyl protons, and the methyl protons. The aromatic protons on the 2-methylbenzoyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet. The methyl protons on the benzene (B151609) ring would be a singlet around 2.3-2.5 ppm. The protons of the 3-methylcyclohexyl group would show complex multiplets in the aliphatic region (approximately 1.0-4.0 ppm), with the methyl group on the cyclohexane (B81311) ring appearing as a doublet around 0.9-1.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons would show signals between 125 and 140 ppm. The carbons of the cyclohexyl ring and the two methyl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 7.5 (m)125 - 140
Amide N-H5.5 - 6.5 (br s)-
Cyclohexyl C-H1.0 - 4.0 (m)25 - 55
Aromatic C-CH₃2.3 - 2.5 (s)18 - 22
Cyclohexyl C-CH₃0.9 - 1.1 (d)15 - 20
Carbonyl C=O-165 - 170

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show several characteristic absorption bands. A prominent absorption band for the carbonyl (C=O) stretching of the amide group is expected around 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp peak in the region of 3200-3400 cm⁻¹. Other notable absorptions would include the C-H stretching of the aromatic and aliphatic groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Amide)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=O Stretch (Amide)1630 - 1680
C=C Stretch (Aromatic)1450 - 1600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₂₁NO), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (approximately 231.33 g/mol ). uci.edu The fragmentation pattern would likely show characteristic fragments resulting from the cleavage of the amide bond, leading to ions corresponding to the 2-methylbenzoyl cation and the 3-methylcyclohexylamino cation or related fragments. nih.gov

Systematic Derivatization and Analogue Synthesis for Research Purposes

The generation of analogues of this compound is primarily achieved through standard amide coupling reactions. A common method involves the reaction of a substituted benzoyl chloride with 3-methylcyclohexylamine in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane or the bio-based solvent Cyrene™. hud.ac.uk Alternatively, direct condensation of a substituted benzoic acid with 3-methylcyclohexylamine can be facilitated by coupling agents.

Modifications of the Benzoyl Moiety

Modifications to the benzoyl ring are fundamental to probing the electronic and steric requirements for the compound's activity. This is typically achieved by utilizing variously substituted benzoyl chlorides or benzoic acids in the amide synthesis.

Research has explored the introduction of electron-donating and electron-withdrawing groups at various positions on the phenyl ring. For instance, the synthesis of analogues with methoxy (B1213986) or trifluoromethyl groups on the benzoyl moiety has been reported. chemicalbook.comnih.gov The general synthetic approach involves the coupling of the appropriately substituted benzoyl chloride with 3-methylcyclohexylamine. For example, 4-methoxy-N-(3-methylcyclohexyl)benzamide is commercially available, indicating the accessibility of such derivatives. Similarly, N-phenyl-3-(trifluoromethyl)benzamide has been synthesized, providing a template for the preparation of the corresponding N-(3-methylcyclohexyl) analog. chemicalbook.com The synthesis of substituted benzamides from benzyl (B1604629) alcohols via oxidation also presents a viable, albeit less direct, route to varied benzoyl moieties. nih.gov

A notable example of extensive benzoyl modification is the synthesis of N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide, which, although featuring a 2-methylcyclohexyl group, demonstrates the feasibility of incorporating heavily halogenated benzoyl rings.

Table 1: Examples of Benzoyl Moiety Modifications in N-(3-methylcyclohexyl)benzamide Analogues

Substituent on Benzoyl RingResulting Compound NameSynthesis Method Reference
4-Methoxy4-Methoxy-N-(3-methylcyclohexyl)benzamide
3-(Trifluoromethyl)N-(3-methylcyclohexyl)-3-(trifluoromethyl)benzamideAnalogous synthesis to chemicalbook.com
2,3,4,5,6-PentafluoroN-(3-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamideAnalogous synthesis

Structural Variations of the Cyclohexyl Moiety

Altering the substitution pattern of the cyclohexyl ring allows for the investigation of the impact of its conformation and steric bulk. These variations can range from changing the position of the existing methyl group to introducing additional or different substituents.

The synthesis of these analogues relies on the availability of the corresponding substituted cyclohexylamines. For example, the synthesis of an analogue with a trifluoromethyl group on the cyclohexyl ring has been described in the context of related benzamides. The preparation of N-(2-(cis-4-amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide highlights a synthetic route that could be adapted for the target molecule.

Further modifications could include the introduction of functional groups such as hydroxyl or amino groups on the cyclohexyl ring. The synthesis of N-(2-aminoethyl)-N-cyclohexyl-2-methylbenzamide demonstrates the possibility of N-alkylation of the amide nitrogen with a functionalized chain, which could be an alternative strategy to direct cyclohexyl ring functionalization. researchgate.net

Table 2: Examples of Cyclohexyl Moiety Variations

Modification of Cyclohexyl MoietyResulting Compound NameSynthesis Method Reference
Trifluoromethyl groupN-(3-(Trifluoromethyl)cyclohexyl)-2-methylbenzamideAnalogous synthesis to
N-alkylation with aminoethyl groupN-(2-aminoethyl)-N-(3-methylcyclohexyl)-2-methylbenzamideAnalogous synthesis to researchgate.net

Introduction of Heteroatoms and Distinct Functional Groups

One approach is the introduction of a sulfamoyl group, as seen in the synthesis of m-sulfamoylbenzamide analogues. nih.gov This can be achieved by using a starting material that contains both a benzoyl chloride and a sulfonyl chloride functionality, allowing for sequential amidation reactions. nih.gov The introduction of a thiourea (B124793) moiety is another example, where an isothiocyanate intermediate is reacted with an amine.

The synthesis of N-hydroxy and N-alkoxy amides from nitro-aromatic precursors provides a pathway to introduce oxygen directly attached to the amide nitrogen. nih.govresearchgate.net For instance, the cyclization of N-hydroxy-N-(2-oxoalkyl)amides has been studied, and these methods could potentially be adapted. researchgate.net The synthesis of N-substituted benzamides with heterocyclic rings has also been explored, which could be achieved by coupling the parent molecule with a heterocyclic moiety. beilstein-journals.org

Table 3: Examples of Heteroatom and Functional Group Introduction

Introduced Heteroatom/GroupResulting Compound ClassGeneral Synthetic StrategyReference
SulfonamideSulfamoylbenzamidesSequential amidation of a sulfonyl chloride benzoyl chloride nih.gov
ThioureaBenzoylthioureasReaction of a benzoyl isothiocyanate with an amine
N-Hydroxy/N-AlkoxyN-Hydroxy/N-Alkoxy amidesCyclization of N-hydroxy-N-(2-oxoalkyl)amides nih.govresearchgate.net
HeterocycleHetaryl-benzamidesThree-component benzannulation beilstein-journals.org

Synthesis of Stereoisomeric Forms

The compound this compound possesses two stereocenters, one at the C3 position of the cyclohexyl ring and, if the molecule is chiral due to restricted rotation, potentially at the amide bond. This gives rise to the possibility of (R,R), (S,S), (R,S), and (S,R) stereoisomers, as well as cis and trans diastereomers based on the relative orientation of the substituents on the cyclohexyl ring.

The synthesis of specific stereoisomers is crucial for understanding the stereochemical requirements for biological activity. This is typically achieved through the use of stereochemically pure starting materials or through diastereoselective reactions. The diastereoselective synthesis of cyclic compounds, including those with spiroindoline structures, has been achieved through methods like intramolecular Mizoroki-Heck annulations, demonstrating that high levels of stereocontrol are possible in complex ring systems. diva-portal.orgnih.gov

For this compound, the key would be the stereoselective synthesis of the cis and trans isomers of 3-methylcyclohexylamine. These separated isomers could then be reacted with 2-methylbenzoyl chloride to yield the corresponding diastereomerically pure amides. While specific methods for this exact compound are not detailed in the provided search results, the principles of diastereoselective synthesis of cyclic tetrapeptides, which also face challenges of stereocontrol during cyclization, suggest that careful selection of coupling reagents and reaction conditions can significantly influence the diastereomeric ratio. nih.gov

Advanced Molecular Structure and Conformational Analysis

Stereochemical Features and Diastereoisomerism of the Cyclohexyl Substituent

The presence of two chiral centers in 2-methyl-N-(3-methylcyclohexyl)benzamide, one at the C3 position of the cyclohexyl ring and the other at the point of attachment to the amide nitrogen (C1), gives rise to multiple stereoisomers. The methyl group on the cyclohexane (B81311) ring can be either cis or trans with respect to the benzamide (B126) substituent, leading to the formation of diastereomers. Each of these diastereomers, in turn, exists as a pair of enantiomers.

The relative orientation of the substituents on the cyclohexyl ring significantly influences the compound's physical and biological properties. While specific research on the diastereoisomeric ratio of this compound is not widely published, studies on analogous compounds provide valuable insights. For instance, in the related compound N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide, the ratio of diastereoisomers has been reported to be in the range of 20–40% for the cis isomer and 60–80% for the trans isomer. epa.goveuropa.eu This suggests that the trans configuration is generally more stable, a common feature in substituted cyclohexanes due to the preference of bulky substituents to occupy the equatorial position to minimize steric hindrance. youtube.comyoutube.comcutm.ac.in

The study of diastereoisomeric ratios is crucial as different diastereomers can exhibit distinct pharmacological and toxicological profiles. Therefore, controlling the stereochemical outcome of the synthesis is a key objective in medicinal chemistry to isolate the most active and safest isomer.

The chirality of this compound necessitates methods to separate and analyze its enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for this purpose. nih.govmdpi.com For example, chiral stationary phases based on amylose-tris-(5-chloro-2-methylphenylcarbamate) have been successfully employed for the chiral separation of various benzamide drugs. nih.gov Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, also represents a viable method for enantioseparation. mdpi.comscispace.com

Examination of Intermolecular and Intramolecular Interactions

The spatial arrangement and electronic properties of this compound are governed by a network of non-covalent interactions, including hydrogen bonds and aromatic π-interactions.

The amide moiety (-CONH-) in this compound is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, benzamide derivatives typically form robust intermolecular N-H···O hydrogen bonds, leading to the formation of supramolecular assemblies such as one-dimensional chains. nih.govresearchgate.net For instance, the crystal structure of N-cyclohexylbenzamide reveals C(4) chains propagated by such hydrogen bonds. nih.gov Theoretical studies on N-phenylbenzamide also highlight the significance of these hydrogen bonding effects in the formation of dimerized structures. lpnu.ua These hydrogen bonding networks play a crucial role in the crystal packing and can influence the physicochemical properties of the compound, such as melting point and solubility.

The benzoyl group in this compound provides a platform for aromatic π-interactions, including π-π stacking. These interactions, which arise from the electrostatic and dispersion forces between aromatic rings, contribute to the stability of the molecular conformation and crystal structure. epa.govnih.gov The presence of substituents on the benzene (B151609) ring can modulate these interactions. rsc.org In some benzamide derivatives, weak C-H···π interactions have also been observed, further linking molecular chains into sheets. nih.gov The interplay between hydrogen bonding and π-stacking interactions is a key factor in the self-assembly of benzamide-containing molecules. mdpi.comrsc.org

Crystallographic Studies of Related Benzamide Structures

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. While a crystal structure for this compound is not publicly available, data from closely related compounds offer valuable comparative insights.

For example, the crystal structure of N-cyclohexylbenzamide shows that the amide group is twisted with respect to the benzene ring, with an N–C(=O)–C–C torsion angle of -30.8°. nih.gov In 2-methyl-N-(3-methylphenyl)benzamide, the dihedral angle between the two benzene rings is 36.2°. nih.gov These studies reveal that the relative orientation of the aromatic ring and the cyclohexyl or phenyl group can vary significantly depending on the substitution pattern.

The table below summarizes key crystallographic parameters for some related benzamide structures.

Compound NameCrystal SystemSpace GroupKey Torsion/Dihedral AnglesReference
N-CyclohexylbenzamideMonoclinicP2₁/cN–C(=O)–C–C: -30.8° nih.gov
3-Chloro-N-(3-methylphenyl)benzamideOrthorhombicPbcnDihedral angle between rings: 77.4° researchgate.net
2-Methyl-N-(3-methylphenyl)benzamideMonoclinicP2₁/cDihedral angle between rings: 36.2° nih.gov

Theoretical and Computational Investigations of 2 Methyl N 3 Methylcyclohexyl Benzamide

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights into electron distribution, molecular geometry, and energetic landscapes.

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used tool in computational chemistry for studying the structural and electronic properties of molecules. researchgate.net The application of DFT allows for the optimization of the molecular geometry of 2-methyl-N-(3-methylcyclohexyl)benzamide, predicting the most stable three-dimensional arrangement of its atoms.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the methyl groups on both the benzoyl and cyclohexyl rings, as well as the amide linkage, introduces several rotational degrees of freedom, leading to multiple possible conformers. DFT calculations can elucidate the relative energies of these conformers.

Key structural parameters that would be determined include the dihedral angle between the plane of the benzoyl ring and the amide group, as well as the orientation of the methylcyclohexyl group relative to the rest of the molecule. For similar benzanilides, the amide group has been observed to be twisted with respect to the benzoyl ring. nih.gov

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterPredicted Value
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.35 Å
N-H Bond Length~1.01 Å
Dihedral Angle (Benzoyl-Amide)30-60°

Note: The values in this table are estimations based on typical values for similar amide compounds and would require specific DFT calculations for this compound for precise determination.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, with a larger gap indicating higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoyl ring and the nitrogen atom of the amide group, which possess lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, which can act as electron-accepting regions.

The analysis of the FMOs allows for the prediction of reactive sites within the molecule. The regions with the highest HOMO density are susceptible to electrophilic attack, while the areas with the highest LUMO density are prone to nucleophilic attack. This information is invaluable for understanding the potential chemical reactions and biological interactions of the compound.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These energy values are estimations based on typical FMO energies for similar aromatic amides and would need to be calculated specifically for this compound.

Molecular Docking Simulations for Target Engagement Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. The simulation software explores various possible conformations and orientations of the ligand within the binding pocket, scoring them based on a force field that estimates the binding energy.

The predicted binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For instance, the amide group of the compound could act as a hydrogen bond donor (N-H) and acceptor (C=O). The aromatic ring could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding site. The methylcyclohexyl group would likely favor hydrophobic pockets.

Computational Assessment of Binding Affinities to Macromolecular Targets

Beyond predicting the binding pose, molecular docking can also provide a computational assessment of the binding affinity. This is typically expressed as a docking score or an estimated binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

By docking this compound against a panel of known protein targets, it is possible to computationally screen for potential biological activities. For example, docking studies on similar benzamide (B126) derivatives have been used to evaluate their potential as enzyme inhibitors. researchgate.net

Table 3: Hypothetical Docking Results for this compound with a Target Protein

ParameterPredicted Value
Docking Score (kcal/mol)-7.0 to -9.0
Key Interacting ResiduesTyr, Phe, Leu, Ser
Types of InteractionsHydrogen bonds, Hydrophobic interactions

Note: This table presents hypothetical data that would be generated from a molecular docking simulation with a specific protein target.

Molecular Dynamics (MD) Simulations for Conformational and Interactional Studies

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound bound to a protein would reveal the stability of the binding pose predicted by docking. It would show how the ligand and the protein adapt to each other's presence, including conformational changes in both. The simulation can also be used to calculate a more accurate binding free energy by considering the dynamic nature of the system and the effects of the solvent. Such simulations are crucial for validating docking results and gaining a deeper understanding of the binding event at an atomic level. nih.gov

Exploration of Conformational Dynamics in Aqueous and Protein Environments

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Understanding these conformational dynamics is critical, as the biologically active conformation may not be the lowest energy state in isolation.

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule like this compound. These simulations model the movements of atoms over time by solving Newton's equations of motion.

In an Aqueous Environment: Simulating the compound in a water box mimics physiological conditions. This allows for the study of how interactions with water molecules influence the conformational preferences of the flexible cyclohexyl ring and the rotation around the amide bond. Key parameters that would be analyzed include dihedral angle distributions and root-mean-square deviation (RMSD) to identify stable conformational states.

In a Protein Environment: When the biological target is known, MD simulations of the protein-ligand complex can reveal how the binding pocket constrains the ligand's conformation. The simulation would show which specific conformation is adopted upon binding and how the ligand and protein adapt to each other, a concept known as "induced fit."

Stability and Energetics of Protein-Ligand Complexes

Molecular docking and binding free energy calculations are used to predict the binding affinity and stability of a ligand within a protein's active site.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein. For this compound, docking studies would identify potential binding modes and key interactions, such as hydrogen bonds formed by the amide group and hydrophobic interactions involving the methyl-substituted rings.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy of the protein-ligand complex from MD simulation trajectories. These calculations provide a more quantitative measure of binding affinity, which can be used to rank different potential ligands. The energy components (van der Waals, electrostatic, and solvation energies) can also be decomposed to understand the driving forces of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.com

Development of Three-Dimensional (3D-QSAR) Models

3D-QSAR models are particularly useful as they consider the three-dimensional properties of molecules. The general workflow involves:

Dataset Preparation: A set of molecules with known biological activities is required.

Molecular Alignment: The molecules are superimposed based on a common scaffold or a pharmacophore model. This is a critical step, as the quality of the alignment directly impacts the model's predictive power.

Descriptor Calculation: The aligned molecules are placed in a 3D grid, and interaction energies (steric and electrostatic fields) are calculated at each grid point. These values serve as the independent variables.

Statistical Analysis: Techniques like Partial Least Squares (PLS) are used to build a regression model that correlates the calculated fields with the biological activities.

For a series of analogs of this compound, a 3D-QSAR model could predict the activity of new, unsynthesized compounds.

Elucidation of Key Pharmacophore Features for Biological Activity

A pharmacophore model is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. Pharmacophore models can be generated based on the structure of the ligand, the protein, or both.

For this compound, a pharmacophore model would likely include:

A hydrogen bond donor (the N-H of the amide).

A hydrogen bond acceptor (the C=O of the amide).

Hydrophobic/aromatic centers (the methyl-substituted rings).

These models are valuable for virtual screening of compound libraries to identify new potential hits with the desired features.

Stereochemical Structure-Activity Relationship (SSAR) Investigations

The presence of chiral centers in the 3-methylcyclohexyl moiety of this compound means that it can exist as different stereoisomers (diastereomers and enantiomers). It is common for these stereoisomers to have different biological activities.

SSAR studies investigate the influence of stereochemistry on activity. nih.gov This can be done by:

Synthesizing and testing pure stereoisomers: This provides definitive data on the activity of each isomer.

Computational modeling: Docking and MD simulations of individual stereoisomers can help to rationalize differences in activity by revealing which isomer has a more favorable binding mode or lower binding energy. A hierarchical overlay approach, where the geometries of different diastereoisomers are optimized and overlaid, can also be used to identify the stereochemical requirements for activity. nih.gov

Investigation of Molecular Mechanisms and Biological Activities Excluding Human Clinical Data

Receptor Interaction and Ligand Binding Studies (in vitro)

Taste Receptor (T1R) Binding and Modulatory Effects

The absence of specific research on 2-methyl-N-(3-methylcyclohexyl)benzamide in these domains highlights a notable gap in the current scientific landscape. While the broader class of benzamides has been a subject of extensive research, this particular derivative remains uncharacterized in the context of the specified biological activities.

Future in vitro research is necessary to determine if this compound possesses any significant biological activity related to enzyme modulation or receptor interaction. Such studies would be foundational in understanding the potential pharmacological or physiological effects of this compound. Without this primary data, any discussion of its molecular mechanisms remains speculative.

Based on a thorough review of publicly available scientific literature, there is no specific information regarding the biological or molecular activities of the chemical compound This compound corresponding to the detailed outline provided.

Searches for this specific compound in relation to Endoplasmic Reticulum (ER) stress, cellular pathway modulation (including PERK, IRE1α, and XBP1), and specific antimicrobial or antifungal efficacy have yielded no direct research findings. While the broader class of benzamide (B126) derivatives has been studied for various pharmacological effects, including antimicrobial properties and modulation of cellular stress pathways, these findings are related to structurally distinct molecules and cannot be attributed to this compound. nih.govnih.govresearchgate.net

Chemical suppliers list compounds with similar nomenclature, such as 2-methyl-N-(2-methylcyclohexyl)benzamide, but often provide no analytical or biological activity data, noting that they are supplied for early-stage discovery research where such characterization has not been performed or published. sigmaaldrich.com

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline for the specified compound. The required data on its effects on cellular pathways and its antimicrobial or antifungal properties are not available in the reviewed sources.

Antimicrobial and Antifungal Activity (in vitro)

Research on Anti-biofilm Activity

While specific studies on the anti-biofilm properties of this compound were not identified, the broader class of substituted benzamides has been investigated for this purpose. Biofilms are a key mechanism of antimicrobial resistance, and compounds that can inhibit their formation are of significant interest. Research into related structures, such as C-glycosidic carboxamides and sulfonamides, has shown that these molecules can act as inhibitors of the Pseudomonas aeruginosa lectin LecB, which is crucial for biofilm formation. nih.govacs.org In these studies, sulfonamides generally demonstrated higher inhibitory activity than carboxamides. acs.org The investigation of various amide derivatives of benzoic acids for antimicrobial and antibacterial effects is an active area of research, suggesting a potential avenue for future studies into N-cyclohexyl benzamide derivatives. nanobioletters.com

Other Biological Activities in Research Models (in vitro or non-human in vivo)

Hypolipidemic Activity in Animal Models

There is no specific research available on the hypolipidemic activity of this compound in animal models. However, studies on other benzamide-related structures have shown potential in this area. For instance, a series of benzohydroxamic acids demonstrated potent hypolipidemic activity in mice and rats, effectively lowering both serum cholesterol and triglyceride levels. nih.gov Similarly, N-benzoyl- and N-benzylsulfamic acid sodium salts have been found to significantly lower serum cholesterol and triglycerides in mice. nih.gov These findings indicate that the benzamide scaffold is a promising starting point for the development of new hypolipidemic agents, though specific efficacy would need to be determined for each derivative.

Antitumor and Cytotoxic Activity in Preclinical Cell Lines

The antitumor and cytotoxic potential of this compound has not been specifically documented. However, the N-substituted benzamide framework is a feature of many compounds investigated for anticancer properties. For example, series of novel N-benzylbenzamide derivatives have been synthesized and identified as tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against several cancer cell lines with IC50 values in the nanomolar range. nih.gov Other research has focused on modifying the structure of existing anticancer agents like Entinostat (a benzamide histone deacetylase inhibitor) to create new N-substituted benzamide derivatives with improved anti-proliferative activities against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). nih.gov Furthermore, N-(benzimidazol-2-yl-methyl) benzamide derivatives have been designed as possible tyrosine kinase inhibitors and have shown cytotoxic activity against breast (T47D) and lung (A549) cancer cell lines. hsmc.gr

Due to the lack of specific data for this compound, a data table for its cytotoxic activity cannot be provided.

Antioxidant Properties (in vitro)

Specific in vitro antioxidant studies for this compound are not present in the available literature. Nevertheless, the antioxidant capacity of related N-substituted benzamides is an area of active investigation. A study on N-arylbenzamides bearing different functional groups used DPPH and FRAP assays to evaluate their antioxidant capacity. nih.gov The results showed that many of these compounds had better antioxidant properties than the reference molecule, BHT. nih.gov Computational analyses in the study helped to understand the structure-activity relationship, indicating that the presence and position of electron-donating groups significantly influence the antioxidant properties. nih.gov This suggests that the substitution pattern on both the phenyl ring and the N-alkyl group of a benzamide is critical to its potential antioxidant activity.

Insect Repellency Studies

While there are no direct insect repellency studies on this compound, the carboxamide functional group is central to many known repellents. The most famous example is N,N-diethyl-3-methylbenzamide (DEET). unl.edu Research has explored a wide range of carboxamide derivatives to develop new repellents. In one study, a quantitative structure-activity relationship model was used to predict and then synthesize novel candidate mosquito repellents from the carboxamide class. unl.edu This led to the identification of compounds like (E)-N-cyclohexyl-N-ethyl-2-hexenamide, which showed superior duration of repellency against Aedes aegypti compared to DEET. unl.edu Another related compound, N,N-diethyl benzamide, has also been shown to provide significant protection against various mosquito species. nih.gov These studies highlight the potential of N-substituted carboxamides, including those with cyclohexyl groups, as effective insect repellents.

As no specific data is available for this compound, a data table for its insect repellency cannot be generated.

Future Research Directions and Translational Perspectives Within Academic Research

Exploration of Novel Synthetic Methodologies for Enhanced Yield and Stereoselectivity

The synthesis of N-substituted benzamides, such as 2-methyl-N-(3-methylcyclohexyl)benzamide, is a well-established area of organic chemistry. However, the pursuit of more efficient, sustainable, and stereoselective methods remains a key research focus. Traditional methods often involve the coupling of a carboxylic acid with an amine, which can sometimes require harsh conditions or produce significant waste.

Future synthetic strategies are expected to leverage advancements in catalysis and reaction engineering. For instance, the use of novel catalysts could enable the direct amidation of esters or even the C-H activation of precursor molecules, offering more atom-economical routes. Furthermore, given the chiral nature of the 3-methylcyclohexyl moiety, developing synthetic methods that afford high stereoselectivity is crucial. This could involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers, which is often critical for biological activity.

Recent research on the synthesis of other N-substituted benzamides has highlighted the potential of microwave-assisted organic synthesis to reduce reaction times and improve yields researchgate.net. Such techniques could be readily adapted for the synthesis of this compound and its analogues.

Table 1: Comparison of Synthetic Methodologies for N-Substituted Benzamides

Methodology Advantages Disadvantages Potential for this compound
Conventional Amide Coupling Well-established, versatile Can require harsh reagents, may produce byproducts Standard approach, but with room for improvement in yield and purity.
Catalytic Amidation Milder conditions, higher atom economy Catalyst development can be challenging Promising for greener and more efficient synthesis.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields Requires specialized equipment High potential to accelerate synthesis and optimization of reaction conditions researchgate.net.

| Stereoselective Synthesis | Control over stereochemistry | Can be complex and require expensive catalysts | Essential for studying the biological activity of individual stereoisomers. |

Advanced Computational Modeling Approaches for Refined Prediction of Activity

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. For this compound, advanced computational approaches can provide valuable insights into its potential biological activities and guide the design of future experiments.

Quantitative Structure-Activity Relationship (QSAR) studies on other benzamide (B126) derivatives have successfully predicted their anticonvulsant activity using topological descriptors nih.gov. Similar models could be developed for this compound to predict a range of biological activities based on its structural features. These models use mathematical equations to correlate the chemical structure of a compound with its biological effect.

Furthermore, molecular docking simulations can be employed to predict how this compound might interact with specific protein targets. By virtually screening this compound against libraries of protein structures, researchers can identify potential binding partners and formulate hypotheses about its mechanism of action. The use of machine learning and deep neural networks in these predictive models is a rapidly growing area that promises to enhance the accuracy of activity prediction researchgate.netrsc.org.

Discovery and Characterization of Undiscovered Biological Targets

A critical step in understanding the therapeutic potential of any bioactive small molecule is the identification of its biological target(s). For this compound, several strategies can be employed to uncover its molecular interacting partners within a cell.

Affinity-based chemical proteomics is a powerful approach where the small molecule is chemically modified to serve as a "bait" to capture its binding proteins from a complex biological sample rsc.orgdocumentsdelivered.com. These captured proteins can then be identified using mass spectrometry. Another innovative technique is the Drug Affinity Responsive Target Stability (DARTS) method, which identifies target proteins based on their stabilization upon ligand binding, without the need for chemical modification of the small molecule frontiersin.orgacs.org.

Computational methods, as mentioned earlier, can also play a significant role in target identification by predicting potential binding sites on known protein structures nih.gov. The convergence of these experimental and computational approaches will be instrumental in elucidating the mechanism of action of this compound.

Rational Design of Next-Generation Analogues for Mechanistic and Efficacy Studies

Once the biological target and structure-activity relationships of this compound are better understood, the rational design of next-generation analogues can commence. This process involves systematically modifying the chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profiles.

For instance, if a particular biological activity is identified, medicinal chemists can synthesize a library of related compounds with variations in the 2-methylbenzoyl and 3-methylcyclohexyl moieties to probe the key structural requirements for that activity . This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery nih.govresearchgate.net.

Computational modeling can significantly accelerate this process by predicting which modifications are most likely to lead to improved activity, thereby prioritizing synthetic efforts nih.gov. The goal is to develop analogues that not only have enhanced efficacy but also provide a deeper understanding of the underlying biological mechanisms.

Role in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule that is used as a tool to study biological systems. High-quality chemical probes should be potent, selective, and well-characterized to provide reliable insights into the function of their target protein nih.govyoutube.com. This compound, or more likely, one of its optimized analogues, could be developed into a valuable chemical probe.

To function as a chemical probe, the compound would need to be extensively profiled for its selectivity against a wide range of biological targets. Often, probes are modified with reporter tags, such as fluorescent dyes or biotin, to allow for visualization or isolation of the target protein in its native cellular environment nih.govacs.org. The development of a potent and selective probe based on the this compound scaffold would enable researchers to investigate the role of its target protein in health and disease with high precision.

Q & A

Q. What are the optimal synthetic routes and purity confirmation methods for 2-methyl-N-(3-methylcyclohexyl)benzamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiourea derivatives of benzamide are prepared by reacting benzoyl chloride with thiocyanate intermediates, followed by nucleophilic attack and proton transfer steps . Purity is confirmed using elemental analysis (C/H/N), FTIR (to confirm amide C=O and thiourea C=S bonds), and NMR spectroscopy (to resolve alkyl/aryl proton environments) . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantitative purity assessment.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and hydrogen-bonding networks. Data collection typically employs Mo-Kα radiation (λ = 0.71073 Å) with detectors like CCD or Eos .
  • FTIR identifies functional groups (e.g., amide I/II bands near 1650 cm⁻¹ and 1550 cm⁻¹).
  • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ clarifies substituent environments (e.g., cyclohexyl CH₂ groups at δ ~1.2–2.0 ppm) .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

Discrepancies often arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state packing). To address this:

  • Refine computational models using periodic boundary conditions to mimic crystal environments.
  • Validate hydrogen-bonding networks using Hirshfeld surface analysis (via CrystalExplorer) and compare with SC-XRD-derived interaction metrics (e.g., D–H⋯A distances) .
  • Reconcile torsional angles by applying dispersion corrections (e.g., D3-BJ) in DFT calculations .

Q. What challenges arise in X-ray crystallographic refinement of this compound?

  • Disordered substituents : The 3-methylcyclohexyl group may exhibit rotational disorder. Mitigate this by refining split positions with occupancy constraints in SHELXL .
  • Twinned crystals : Use the HKLF 5 format in SHELXL for data integration or employ twin-law matrices in Olex2 .
  • Weak diffraction : Optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion .

Q. How does the substitution pattern influence biological activity, and how can this be systematically tested?

  • Replace the 3-methylcyclohexyl group with other alkyl/aryl moieties (e.g., tert-butyl, hexyl) to study steric/electronic effects on bioactivity .
  • Use minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria, correlating results with LogP (lipophilicity) and hydrogen-bond donor/acceptor counts .
  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies identify intermolecular interactions in the crystal lattice?

  • Analyze packing diagrams (via Mercury 3.0) to visualize π–π stacking or van der Waals contacts .
  • Quantify interactions using PLATON ’s void maps and topology tools (e.g., R₁₂(8) motifs from N–H⋯S hydrogen bonds) .
  • Compare interaction energies with CE-B3LYP pairwise energy calculations .

Q. What are best practices for refining crystal structures using SHELX software?

  • Use SHELXT for structure solution via dual-space algorithms, followed by SHELXL for least-squares refinement .
  • Apply ISOR and SIMU restraints to handle anisotropic displacement parameters for flexible cyclohexyl groups .
  • Validate refinement with R-factor convergence (target: R₁ < 0.05 for I > 2σ(I)) and check for residual electron density peaks (< 1 eÅ⁻³) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.